

5-Methylheptanoyl-CoA metabolic pathway identification

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Compound of Interest

Compound Name: 5-Methylheptanoyl-CoA

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An In-depth Technical Guide to the Metabolic Pathway of **5-Methylheptanoyl-CoA** for Researchers and Drug Development Professionals.

Introduction

5-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism, originating from the catabolism of branched-chain amino acids or from dietary sources. The metabolic fate of these molecules is crucial for maintaining cellular energy homeostasis and is of significant interest in the study of metabolic diseases and drug development. This guide provides a comprehensive overview of the metabolic pathway of **5-Methylheptanoyl-CoA**, including the key enzymes, quantitative data, and detailed experimental protocols for its study.

Metabolic Pathway of 5-Methylheptanoyl-CoA

The primary metabolic route for **5-Methylheptanoyl-CoA** is a modified mitochondrial beta-oxidation pathway. Due to the methyl group on an odd-numbered carbon (carbon 5), the initial cycles of beta-oxidation proceed similarly to that of straight-chain fatty acids. However, the final stages require specific enzymatic steps to handle the resulting branched-chain intermediates.

The catabolism of **5-Methylheptanoyl-CoA** involves two full cycles of beta-oxidation, followed by a final cleavage that yields a branched three-carbon unit (propionyl-CoA) and a standard two-carbon unit (acetyl-CoA).

- 3-Hydroxyacyl-CoA Dehydrogenase: This NAD⁺-dependent enzyme oxidizes the hydroxyl group to a keto group.[3]
- β -Ketothiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.[3]
- Propionyl-CoA Carboxylase and Methylmalonyl-CoA Mutase: These enzymes are crucial for the metabolism of the propionyl-CoA generated in the final cycle, converting it to succinyl-CoA, which can then enter the citric acid cycle.[3][4]

Quantitative Data

The following tables summarize quantitative data relevant to the analysis of medium-chain acyl-CoAs, which are representative of the intermediates in the **5-Methylheptanoyl-CoA** pathway. The data is derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Table 1: Linearity and Sensitivity of LC-MS/MS for Acyl-CoA Analysis

Acyl-CoA Species	Linear Range (μ M)	R ²	LOD (nM)	LOQ (nM)
Acetyl-CoA (C2)	0.1 - 100	>0.99	10	30
Propionyl-CoA (C3)	0.1 - 100	>0.99	5	15
Butyryl-CoA (C4)	0.05 - 50	>0.99	2	6
Hexanoyl-CoA (C6)	0.05 - 50	>0.99	1	3
Octanoyl-CoA (C8)	0.05 - 50	>0.99	1	3

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is compiled from representative LC-MS/MS methodologies.[5]

Table 2: Enzyme Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Substrate	K _m (μM)	k _{cat} (s ⁻¹)	Source
Octanoyl-CoA	~3	6.4	Purified human liver MCAD
5-Hydroxydecanoyl-CoA	12.8 ± 0.6	14.1	Purified human liver MCAD

This table provides kinetic data for MCAD with a standard substrate (Octanoyl-CoA) and a substituted medium-chain acyl-CoA, illustrating the enzyme's activity on modified substrates.[\[6\]](#)

Experimental Protocols

Quantification of 5-Methylheptanoyl-CoA and its Intermediates by LC-MS/MS

This protocol describes a method for the extraction and analysis of short- to medium-chain acyl-CoAs from biological samples.[\[7\]](#)[\[8\]](#)

a. Sample Preparation and Extraction:

- Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
- Homogenize the frozen sample in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid (SSA) in water).
- Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
- Collect the supernatant containing the acyl-CoAs.
- The use of SSA for deproteinization can eliminate the need for solid-phase extraction (SPE), which can lead to the loss of short-chain acyl-CoAs.[\[7\]](#)

b. LC-MS/MS Analysis:

- Chromatography:

- Use a C18 reversed-phase column.
- Employ an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention and separation of the polar acyl-CoA molecules.
- Run a gradient elution from a high aqueous mobile phase to a high organic mobile phase.
- Mass Spectrometry:
 - Operate the mass spectrometer in positive ion mode.
 - Use Multiple Reaction Monitoring (MRM) for quantification.
 - Monitor the transition of the parent ion $[M+H]^+$ to a common fragment ion corresponding to the CoA moiety (e.g., m/z 428) or the neutral loss of the 3'-phosphoadenosine diphosphate fragment (507 Da).[\[5\]](#)

Analysis of 5-Methylheptanoic Acid by GC-MS

This protocol is for the analysis of the parent fatty acid, which can be useful for studying uptake and overall metabolism.[\[9\]](#)[\[10\]](#)

a. Sample Preparation and Derivatization:

- Extract total lipids from the sample using a method like Folch or Bligh and Dyer.[\[9\]](#)
- Saponify the lipid extract to release the fatty acids from their esterified forms.
- Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
- Derivatize the fatty acids to form volatile esters, such as fatty acid methyl esters (FAMES) using methanol and an acid catalyst, or pentafluorobenzyl (PFB) esters using PFBBr.[\[10\]](#)

b. GC-MS Analysis:

- Gas Chromatography:
 - Use a polar capillary column (e.g., DB-225ms) for good separation of FAMES.

- Employ a temperature gradient program to elute the FAMES based on their volatility and polarity.
- Mass Spectrometry:
 - Use Electron Ionization (EI) for fragmentation.
 - Identify the 5-methylheptanoic acid derivative by its characteristic retention time and mass spectrum.
 - Quantify using a suitable internal standard (e.g., a deuterated analog).

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol allows for the measurement of the activity of ACAD enzymes, which are key in the beta-oxidation of **5-Methylheptanoyl-CoA**.[\[11\]](#)[\[12\]](#)

a. Principle:

The assay measures the reduction of a fluorescent probe, the electron transfer flavoprotein (ETF), which is the natural electron acceptor for ACADs. The decrease in ETF fluorescence is proportional to the ACAD activity.

b. Procedure:

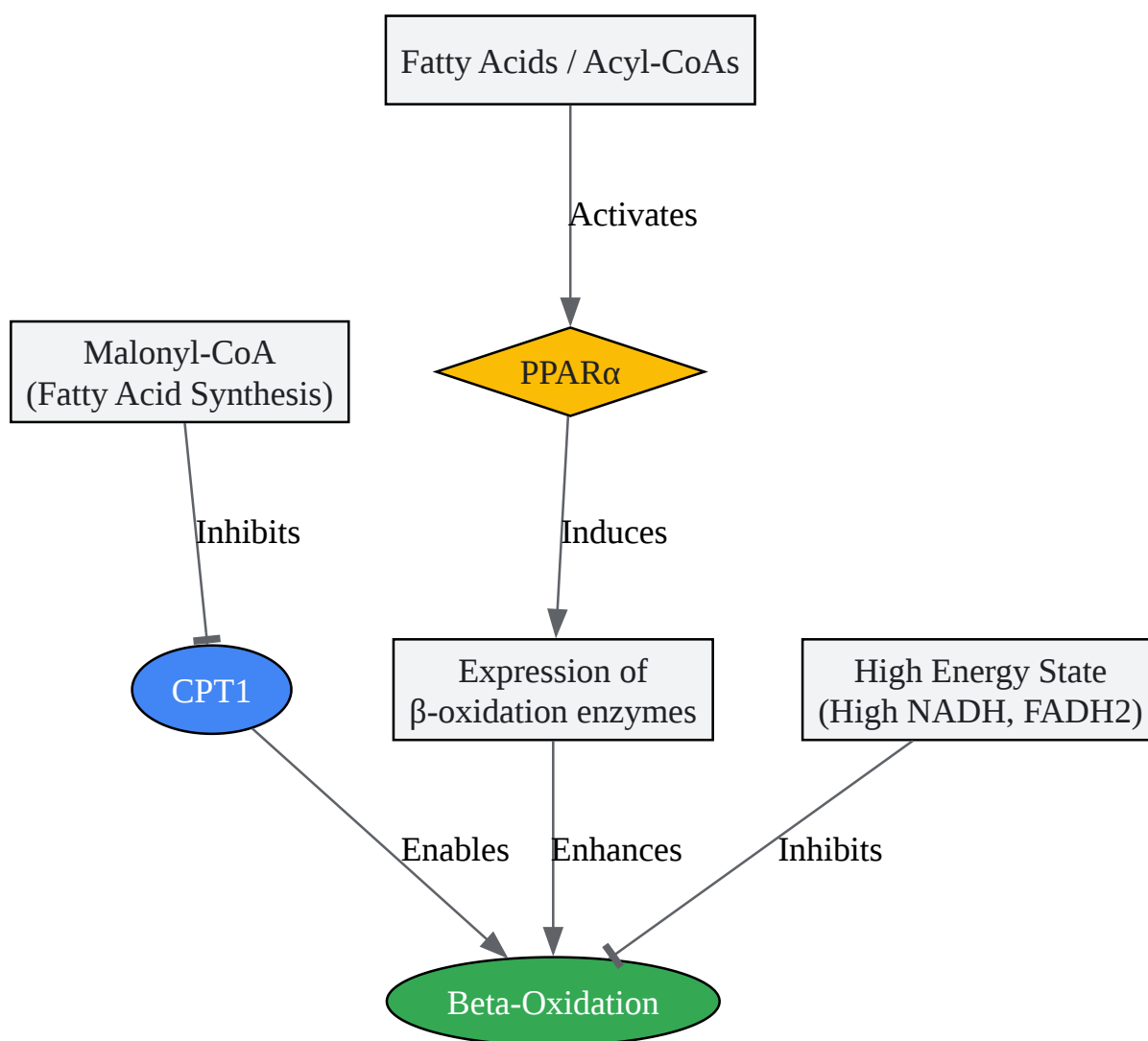
- Prepare a reaction mixture in an anaerobic environment (e.g., in a glove box or by using an oxygen-scavenging system) containing a suitable buffer, recombinant ETF, and the acyl-CoA substrate (e.g., **5-Methylheptanoyl-CoA**).
- Initiate the reaction by adding the enzyme source (e.g., purified ACAD, mitochondrial extract, or cell lysate).
- Monitor the decrease in ETF fluorescence over time using a fluorescence plate reader (excitation ~380 nm, emission ~490 nm).
- Calculate the enzyme activity from the rate of fluorescence change.

Regulation of the 5-Methylheptanoyl-CoA Metabolic Pathway

The beta-oxidation of acyl-CoAs is tightly regulated to meet the energetic demands of the cell. The primary points of regulation include:

- **Substrate Availability:** The concentration of 5-methylheptanoic acid and its transport into the cell.
- **Mitochondrial Transport:** The activity of CPT1 is a major regulatory point. It is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This prevents fatty acid breakdown when synthesis is active.[\[13\]](#)
- **Redox State:** The ratios of FAD/FADH₂ and NAD⁺/NADH within the mitochondria influence the rates of the dehydrogenase reactions. High levels of FADH₂ and NADH can inhibit the pathway.
- **Transcriptional Regulation:** The expression of genes encoding the beta-oxidation enzymes can be regulated by nuclear receptors such as PPAR α , which is activated by fatty acids and their derivatives.

Regulatory Pathway Diagram

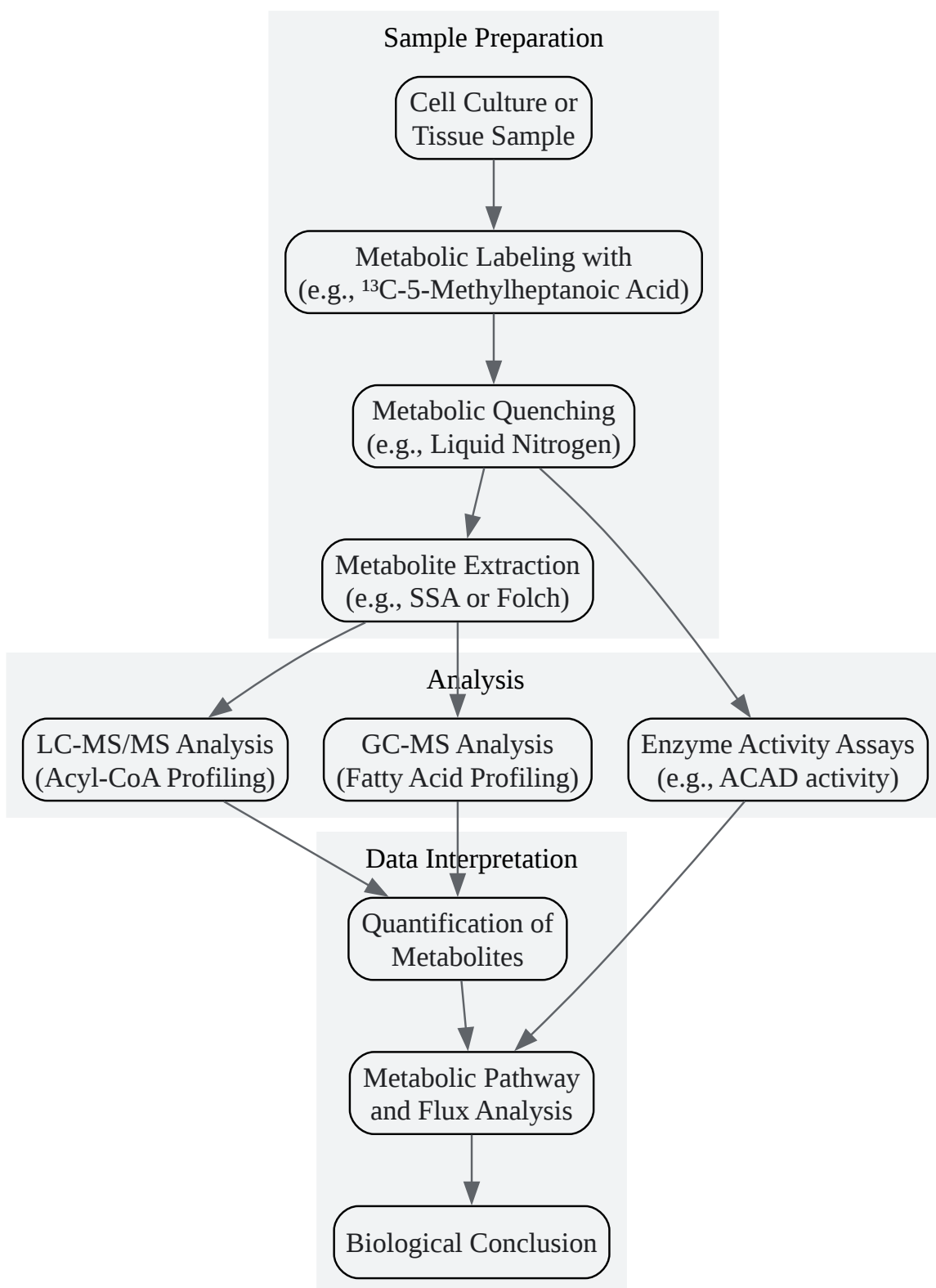


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Caption: Key regulatory points of the beta-oxidation pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the metabolism of **5-Methylheptanoyl-CoA** in a biological system.



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Caption: Workflow for studying **5-Methylheptanoyl-CoA** metabolism.

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